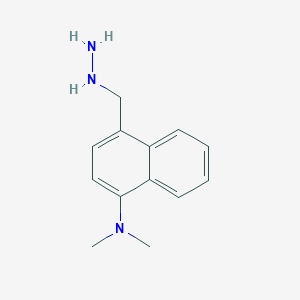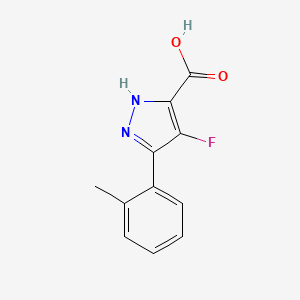
3-(Isoquinolin-5-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Isoquinolin-5-yl)aniline is a heterocyclic aromatic amine that features an isoquinoline ring fused to an aniline moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both isoquinoline and aniline functionalities within a single molecule provides unique chemical properties and reactivity patterns.
準備方法
Synthetic Routes and Reaction Conditions: One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions to form isoquinoline derivatives . Subsequent functionalization of the isoquinoline ring can be achieved through various substitution reactions to introduce the aniline group.
Industrial Production Methods: Industrial production of 3-(Isoquinolin-5-yl)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as Lewis acids or transition metals may be employed to facilitate the cyclization and substitution reactions. Additionally, continuous flow reactors and other advanced techniques can be utilized to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: 3-(Isoquinolin-5-yl)aniline undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline or aniline rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products: The major products formed from these reactions include various substituted isoquinoline and aniline derivatives, which can be further utilized in the synthesis of more complex molecules .
科学的研究の応用
3-(Isoquinolin-5-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic and optical properties
作用機序
The mechanism of action of 3-(Isoquinolin-5-yl)aniline involves its interaction with specific molecular targets and pathways. The isoquinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the aniline group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function and activity .
類似化合物との比較
Quinoline: A nitrogen-containing heterocycle with a similar structure but lacking the aniline group.
Isoquinoline: The parent compound of 3-(Isoquinolin-5-yl)aniline, without the aniline substitution.
Aniline: A simple aromatic amine without the isoquinoline ring.
Uniqueness: this compound is unique due to the combination of isoquinoline and aniline functionalities, which imparts distinct chemical properties and reactivity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
特性
CAS番号 |
852570-79-7 |
|---|---|
分子式 |
C15H12N2 |
分子量 |
220.27 g/mol |
IUPAC名 |
3-isoquinolin-5-ylaniline |
InChI |
InChI=1S/C15H12N2/c16-13-5-1-3-11(9-13)14-6-2-4-12-10-17-8-7-15(12)14/h1-10H,16H2 |
InChIキー |
LNADNKNBTZGFJP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N)C2=CC=CC3=C2C=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B11887845.png)

![[1,2,4]Triazolo[4,3-a]quinoxaline-1-carboxylic acid](/img/structure/B11887852.png)
![Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate](/img/structure/B11887855.png)
![6-Bromo-3-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11887860.png)
![4,9-Dihydroxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11887883.png)


![2-Chlorothiazolo[4,5-h]isoquinoline](/img/structure/B11887900.png)
![9-Nitro-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline](/img/structure/B11887907.png)

![2-amino-5,5-diethyl-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11887920.png)


